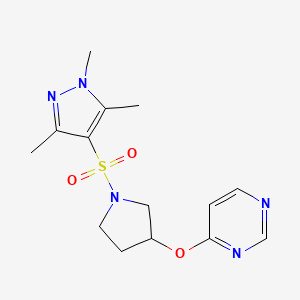

![molecular formula C18H20N2O3S2 B2915015 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone CAS No. 898657-35-7](/img/structure/B2915015.png)

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

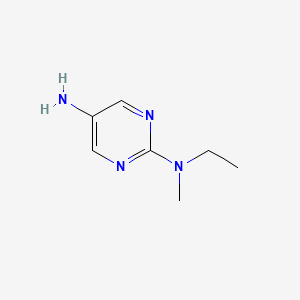

5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone is a useful research compound. Its molecular formula is C18H20N2O3S2 and its molecular weight is 376.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Solvent-controlled Highly Regio-selective Thieno[2,3-b]indole Formation

An efficient three-component thieno[2,3-b]indole formation method was developed under metal-free conditions. This process utilized indoles, ketones, and sulfur powder in a cascade cyclization, facilitated by acid-promoted annulation. The DMF solvent played a crucial role in controlling regioselectivity, allowing for the synthesis of 2-substituted and 3-substituted thieno[2,3-b]indoles with broad functional group tolerance and excellent regioselectivity. This method demonstrates the potential for modular synthesis leveraging the chemical structure of interest (Penghui Ni et al., 2017).

Synthesis of Indole Derivatives with Potential Antitumor Activity

The synthetic routes for the formation of indole derivatives, including 6,7-dihydrobenzo[4,5]cyclohept-[1,2-b]indol-12(5H)-one, have been explored. These derivatives were synthesized from 1-methyl or 1-sulfonylindole-2-carboxaldehyde, demonstrating potential antitumor properties. This pathway highlights the relevance of modifying indole structures, such as the one described, for therapeutic applications (B. Joseph et al., 1997).

Brønsted Acid Ionic Liquid-catalyzed Reductive Alkylation

A novel method for the synthesis of C3-cycloalkylated indole through reductive alkylation of indole with cyclic ketone was developed, using a sulfonyl-functionalized Bronsted acid ionic liquid as a catalyst. This process, which does not require an external reductant, highlights an innovative approach to forming bonds in the absence of traditional reducing agents. The reaction likely proceeds via a radical pathway, indicating the versatile chemistry possible with the involved sulfonyl groups (A. Taheri et al., 2015).

Synthesis of Ellipticine Analogs Modified at the 5-Position

Research into β-keto sulfoxides has led to the synthesis of ellipticine analogs modified at the 5-position, showcasing the utility of sulfonyl and ketone functionalities in the construction of complex molecules with potential pharmacological activities. This work demonstrates the intricate chemistry involved in modifying indole-based structures to achieve desired biological effects (Yuji Oikawa et al., 1981).

Palladium-catalyzed Intermolecular Directed C-H Amidation

The palladium-catalyzed directed ortho C-H amidation of aromatic ketones with sulfonamides and amides showcases a method for introducing nitrogen functionalities adjacent to the ketone group, a process that could be relevant for modifying compounds similar to the one . This method demonstrates the synthetic versatility of sulfonyl-containing molecules and their potential in creating biologically active compounds (B. Xiao et al., 2011).

Propriétés

IUPAC Name |

N-cyclopentyl-1-(thiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c21-18(17-6-3-11-24-17)20-10-9-13-12-15(7-8-16(13)20)25(22,23)19-14-4-1-2-5-14/h3,6-8,11-12,14,19H,1-2,4-5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPXRESXFMAFMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

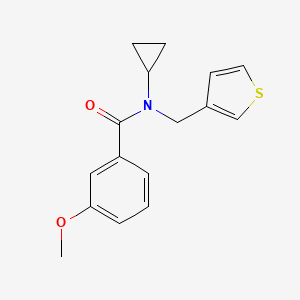

![N-(butan-2-yl)-N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2914934.png)

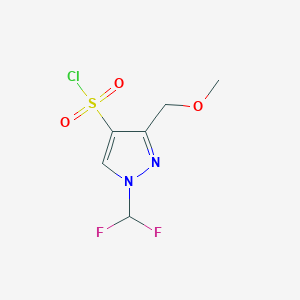

![Methyl 3-(3-(((dimethylamino)methylene)amino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2914935.png)

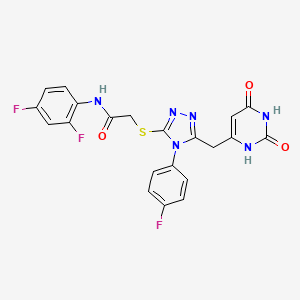

![N-(2H-1,3-benzodioxol-5-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2914936.png)

![1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B2914937.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2914942.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2914945.png)

![N-(1-cyanocycloheptyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2914946.png)

![(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2914948.png)

![2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2914949.png)